![molecular formula C21H31N3O3 B5657384 (4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-(4-phenylbutanoyl)octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5657384.png)
(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-(4-phenylbutanoyl)octahydro-2,7-naphthyridine-2(1H)-carboxamide
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Overview
Description
Naphthyridine derivatives, including compounds like "(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-(4-phenylbutanoyl)octahydro-2,7-naphthyridine-2(1H)-carboxamide," are a focal point of research due to their varied biological activities. These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory effects, highlighting their potential as therapeutic agents (Madaan et al., 2015).
Synthesis Analysis
The synthesis of naphthyridine derivatives often involves cyclization reactions, palladium-catalyzed cross-coupling, and functional group transformations. For compounds like "(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-(4-phenylbutanoyl)octahydro-2,7-naphthyridine-2(1H)-carboxamide," these methods allow for the introduction of diverse functional groups, enabling the exploration of their biological activities (Pazderski & Abramov, 2023).
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives contributes significantly to their biological activities. The planar, aromatic system of naphthyridines facilitates interactions with biological macromolecules, such as DNA, influencing their pharmacological properties. Structural modifications, such as hydroxylation and N,N-dimethylation, can further enhance these interactions, suggesting a direct correlation between structure and function (Gong et al., 2016).
Chemical Reactions and Properties
Naphthyridine derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to their reactive centers. These reactions enable the synthesis of a wide array of derivatives with differing properties and biological activities. The presence of functional groups such as carboxamide influences the chemical behavior and stability of these compounds (Gaber et al., 2017).
Physical Properties Analysis
The physical properties of naphthyridine derivatives, including solubility, melting points, and crystallinity, are crucial for their application in drug development. Modifications in the molecular structure can significantly affect these properties, influencing the compound's bioavailability and therapeutic efficacy (Chlebosz et al., 2023).
properties
IUPAC Name |
(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(4-phenylbutanoyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-22(2)20(26)24-14-12-21(27)11-13-23(15-18(21)16-24)19(25)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,18,27H,6,9-16H2,1-2H3/t18-,21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVXNRHMNLHREP-WIYYLYMNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC2(CCN(CC2C1)C(=O)CCCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)CCCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,8aR)-4a-hydroxy-N,N-dimethyl-7-(4-phenylbutanoyl)-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide |
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